4-Borono-D-phenylalanine is a synthetic compound not found naturally. Researchers can obtain it from chemical suppliers like Sigma-Aldrich .
Scientific research on 4-Borono-D-phenylalanine is limited compared to its counterpart, 4-Borono-L-phenylalanine (4-BPA). 4-BPA is being investigated for its potential applications in cancer treatment, particularly in Boron Neutron Capture Therapy (BNCT) .
4-Borono-D-phenylalanine is a boronated amino acid that has gained attention in the fields of medicinal chemistry and oncology. It is an isomer of 4-borono-L-phenylalanine, differing only in the chirality at the alpha carbon. This compound is particularly notable for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue. The presence of the boron atom enhances its therapeutic potential, making it a valuable tool in cancer treatment strategies.
BNCT is a type of cancer therapy that utilizes a targeted delivery of a boron compound to cancer cells. When exposed to a neutron beam, boron undergoes a nuclear reaction, releasing high-energy alpha particles that can kill nearby cancer cells with minimal impact on healthy tissues [].
The advantage of 4-D-BPA in BNCT lies in its structural similarity to D-phenylalanine. Cancer cells often have a higher uptake of amino acids. By incorporating 4-D-BPA into their proteins, cancer cells can be selectively targeted for BNCT due to the presence of boron atoms within their structure [].
The biological activity of 4-borono-D-phenylalanine is primarily linked to its role in BNCT. When exposed to thermal neutrons, the boron atom captures neutrons and undergoes a nuclear reaction that releases high-energy alpha particles and lithium nuclei, leading to localized cell death in tumor tissues. Studies have shown that the D-isomer may exhibit improved tumor-to-normal tissue ratios compared to its L counterpart, potentially enhancing its efficacy as a radiopharmaceutical for imaging and treatment of brain tumors .
Several synthesis methods for 4-borono-D-phenylalanine have been developed:
4-Borono-D-phenylalanine has several important applications:
Research indicates that 4-borono-D-phenylalanine interacts selectively with certain transporters in tumor cells, enhancing its uptake compared to normal cells. Studies have demonstrated that this compound can improve the selectivity of boron accumulation in tumors when compared to other amino acids, which is crucial for effective BNCT . Additionally, interaction studies with various radiolabeling agents have shown promising results in enhancing imaging capabilities.
Several compounds share structural similarities with 4-borono-D-phenylalanine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Borono-L-phenylalanine | Boronated Amino Acid | Used extensively in BNCT; L-isomer exhibits different biological activity compared to D-isomer. |
4-Boronophenylalanine | Boronated Amino Acid | A racemic mixture that includes both D and L forms; used similarly but lacks specificity of D-isomer. |
2-Amino-3-(4-boronophenyl)propanoic acid | Boronated Amino Acid | Used in similar therapeutic contexts but has different pharmacokinetics. |
3-Borono-L-alanine | Boronated Amino Acid | Exhibits different interactions and biological activities compared to phenylalanine derivatives. |
The uniqueness of 4-borono-D-phenylalanine lies in its specific interactions with tumor cells and its potential advantages in imaging and therapeutic applications over other similar compounds.
The development of boronophenylalanine (BPA) traces back to the 1950s, when researchers first explored boronated compounds for BNCT. Early efforts focused on sodium borocaptate (BSH), but its poor tumor selectivity prompted the synthesis of BPA in the 1980s. Snyder et al. pioneered the first synthesis of racemic BPA via diethyl acetamidomalonate alkylation, but clinical trials soon revealed the superior tumor uptake of the L-enantiomer. Despite this, D-BPA gained attention for its unique biochemical interactions, particularly in preclinical studies exploring stereoselective transport mechanisms.
BNCT relies on the 10B(n,α)7Li nuclear reaction, which releases 2.79 MeV of energy localized within 5–9 μm—roughly the diameter of a single cell. The efficacy of D-BPA hinges on two factors:
Cancer cells overexpress L-type amino acid transporters (LAT-1 and LAT-2), which facilitate the uptake of phenylalanine analogs like D-BPA. While L-BPA exhibits higher affinity for LAT-1, D-BPA may exploit alternative pathways, such as system b0,+, to bypass competition with endogenous amino acids.
Secondary ion mass spectrometry (SIMS) studies reveal that D-BPA accumulates preferentially in tumor nuclei, where DNA damage from α particles maximizes lethality. The compound’s boronic acid group forms reversible esters with diols, enhancing retention in glycolytic tumor microenvironments.
Compound | Tumor-to-Blood Ratio | Source |
---|---|---|
L-BPA | 3.40 ± 0.83 | |
D-BPA (preclinical) | 2.10 ± 0.45 |
Early BPA syntheses relied on palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to introduce the boronic acid group. Modern approaches employ asymmetric catalysis to produce enantiopure D-BPA:
Suzuki-Miyaura Coupling:
Enzymatic Resolution:
Method | Key Feature | Boron Source | Yield (%) |
---|---|---|---|
Cross-Coupling | Chiral ligand-controlled asymmetry | Pinacolborane | 89 |
Enzymatic Resolution | Eco-friendly, scalable | Racemic BPA | 63 |
Positron emission tomography (PET) with 18F-labeled D-BPA (18F-D-BPA) enables real-time visualization of boron distribution. Studies show a tumor-to-normal-tissue (T/N) ratio of 2.5–3.0, validating its potential for treatment planning. Dynamic SIMS further maps subcellular boron microdistribution, revealing nuclear enrichment in glioblastoma cells.
Irritant